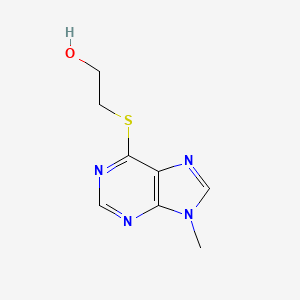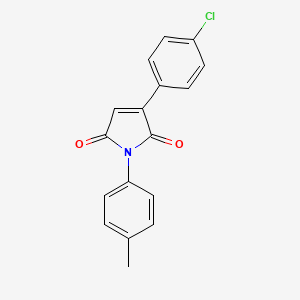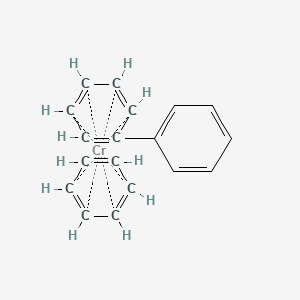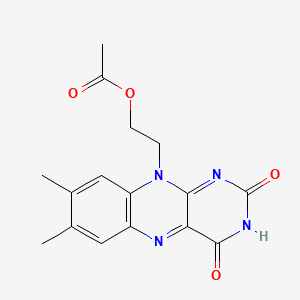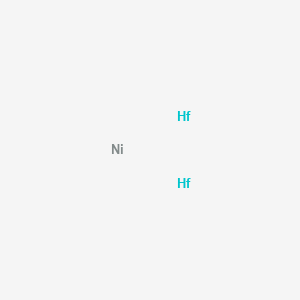
Hafnium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium and nickel form a binary alloy system that exhibits unique properties, making it valuable in various industrial applications. Hafnium is a transition metal known for its high melting point and ability to absorb neutrons, while nickel is a versatile metal with excellent corrosion resistance and high-temperature stability. The combination of these two metals results in an alloy with enhanced mechanical properties and resistance to oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of hafnium-nickel alloys typically involves the use of a vacuum arc furnace. In this process, a nonconsumable electrode is used to melt a mixture of hafnium and nickel powders. The powders are often pre-annealed to remove impurities and improve the quality of the final alloy . The reaction conditions include high temperatures and a controlled atmosphere to prevent contamination by oxygen and nitrogen gases.
Industrial Production Methods: Industrial production of hafnium-nickel alloys involves vacuum induction melting, where the alloy is produced in a vacuum environment to minimize the presence of impurities. The use of a vacuum arc furnace with a nonconsumable electrode ensures high assimilation of hafnium into the nickel melt, resulting in a uniform distribution of hafnium throughout the alloy . This method also reduces the formation of undesirable phases and improves the mechanical properties of the alloy.
Análisis De Reacciones Químicas
Types of Reactions: Hafnium-nickel alloys undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The alloy’s high resistance to oxidation makes it suitable for high-temperature applications.
Common Reagents and Conditions: Common reagents used in the reactions involving hafnium-nickel alloys include oxygen, nitrogen, and various reducing agents. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of hafnium-nickel alloys include hafnium oxide and nickel oxide. These oxides contribute to the alloy’s high-temperature stability and resistance to corrosion.
Aplicaciones Científicas De Investigación
Hafnium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their high surface area and reactivity. In biology and medicine, hafnium-nickel alloys are explored for their potential use in biomedical implants and devices due to their biocompatibility and mechanical strength . In industry, these alloys are used in the production of high-temperature components, such as turbine blades and aerospace materials, due to their excellent mechanical properties and resistance to oxidation .
Mecanismo De Acción
The mechanism by which hafnium-nickel alloys exert their effects involves the formation of a stable oxide layer on the surface of the alloy. This oxide layer acts as a protective barrier, preventing further oxidation and corrosion. The molecular targets and pathways involved in this process include the interaction of hafnium and nickel atoms with oxygen and other reactive species, leading to the formation of stable oxide phases .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to hafnium-nickel alloys include nickel-titanium alloys and nickel-chromium alloys. These alloys also exhibit high-temperature stability and resistance to oxidation.
Uniqueness of Hafnium-Nickel Alloys: Hafnium-nickel alloys are unique due to their high melting point, excellent mechanical properties, and ability to form stable oxide layers. Compared to nickel-titanium alloys, hafnium-nickel alloys offer better resistance to oxidation and higher mechanical strength. Compared to nickel-chromium alloys, hafnium-nickel alloys provide superior high-temperature stability and resistance to corrosion .
Propiedades
Número CAS |
12315-69-4 |
|---|---|
Fórmula molecular |
Hf2Ni |
Peso molecular |
415.67 g/mol |
Nombre IUPAC |
hafnium;nickel |
InChI |
InChI=1S/2Hf.Ni |
Clave InChI |
SXKVTXHZPKZCQX-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Hf].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
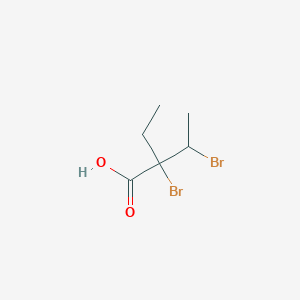
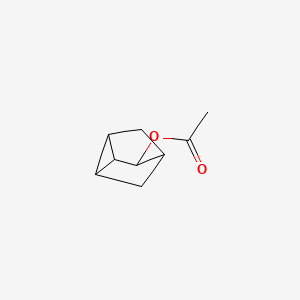
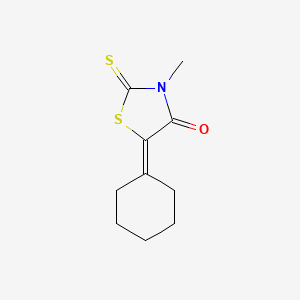
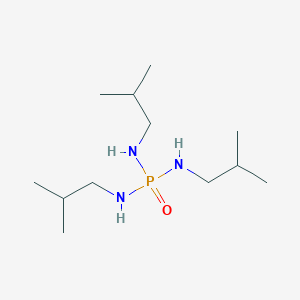
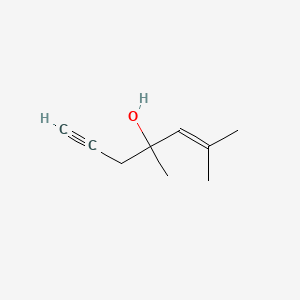
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
